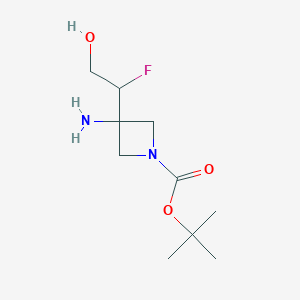
7-((tert-Butyldimethylsilyl)oxy)heptanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-((tert-Butyldimethylsilyl)oxy)heptanal typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7-((tert-Butyldimethylsilyl)oxy)heptanal can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tetrabutylammonium fluoride (TBAF), acidic conditions (e.g., hydrochloric acid)
Major Products Formed
Oxidation: 7-((tert-Butyldimethylsilyl)oxy)heptanoic acid
Reduction: 7-((tert-Butyldimethylsilyl)oxy)heptanol
Substitution: Heptanal and tert-butyldimethylsilanol
Applications De Recherche Scientifique
7-((tert-Butyldimethylsilyl)oxy)heptanal is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Mécanisme D'action
The mechanism of action of 7-((tert-Butyldimethylsilyl)oxy)heptanal primarily involves the protection of hydroxyl groups through the formation of a stable silyl ether linkage. The tert-butyldimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site . The compound can be selectively deprotected under specific conditions, allowing for controlled manipulation of functional groups in complex synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-((tert-Butyldiphenylsilyl)oxy)heptanal: Similar protecting group but with diphenyl groups instead of dimethyl groups.
7-((Trimethylsilyl)oxy)heptanal: Uses a smaller trimethylsilyl group for protection.
7-((Triisopropylsilyl)oxy)heptanal: Uses a bulkier triisopropylsilyl group for protection.
Uniqueness
7-((tert-Butyldimethylsilyl)oxy)heptanal is unique due to the balance it offers between steric protection and ease of deprotection. The tert-butyldimethylsilyl group is bulky enough to provide effective protection but can be removed under relatively mild conditions compared to other silyl protecting groups .
Propriétés
Formule moléculaire |
C13H28O2Si |
|---|---|
Poids moléculaire |
244.44 g/mol |
Nom IUPAC |
7-[tert-butyl(dimethyl)silyl]oxyheptanal |
InChI |
InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-10-8-6-7-9-11-14/h11H,6-10,12H2,1-5H3 |
Clé InChI |
VVYMNRDPQIEHLM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-bromo-2-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine](/img/structure/B15203255.png)
![4,4'-Dibutyl-[6,6'-bithieno[3,2-b]pyrrolylidene]-5,5'(4H,4'H)-dione](/img/structure/B15203263.png)
![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(3-Fluorophenyl)-Acetamide](/img/structure/B15203264.png)
![4'-(4-Morpholinyl)[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B15203280.png)
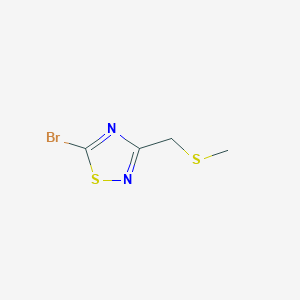

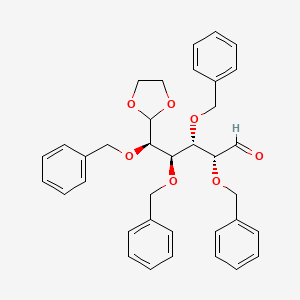
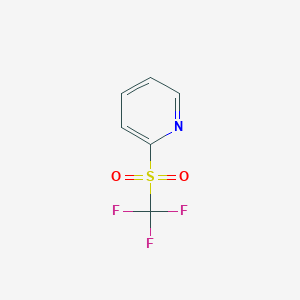
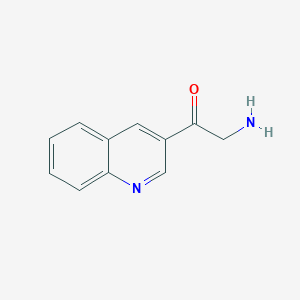
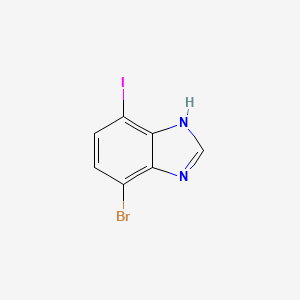
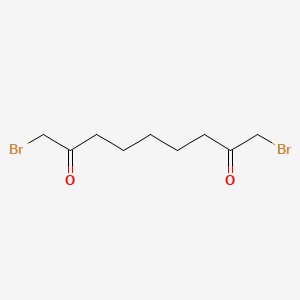
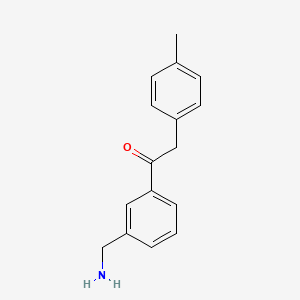
![3-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B15203353.png)
